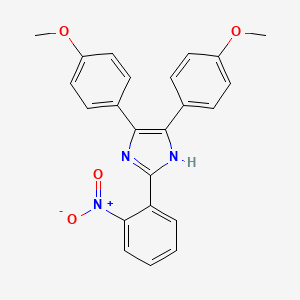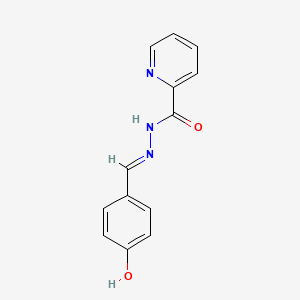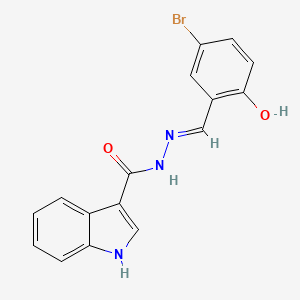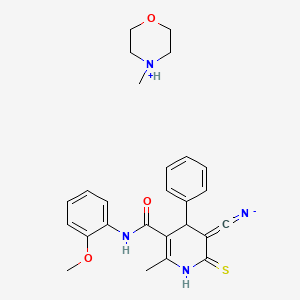![molecular formula C21H18N4O2 B3728525 methyl 3-[2-(4-methyl-2-quinolinyl)carbonohydrazonoyl]-1H-indole-7-carboxylate](/img/structure/B3728525.png)
methyl 3-[2-(4-methyl-2-quinolinyl)carbonohydrazonoyl]-1H-indole-7-carboxylate
説明
Quinoline and indole are both aromatic heterocyclic organic compounds. Quinoline is a colorless hygroscopic liquid with a strong odor, and it is mainly used as a building block to other specialty chemicals . Indole has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of quinoline and indole derivatives has been a topic of interest in medicinal chemistry due to their wide range of biological activities . Various methods have been reported for the synthesis of these compounds, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . On the other hand, indole is structurally similar to quinoline but with a pyrrole ring instead of a pyridine ring .Chemical Reactions Analysis
Quinoline and indole undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline and indole derivatives can vary widely depending on their specific substituents. For example, the presence of different functional groups can significantly affect their polarity, solubility, and reactivity .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-13-10-19(24-18-9-4-3-6-15(13)18)25-23-12-14-11-22-20-16(14)7-5-8-17(20)21(26)27-2/h3-12,22H,1-2H3,(H,24,25)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRUDARTOADNBD-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CNC4=C3C=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CNC4=C3C=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-hydroxy-3-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3728443.png)
![4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B3728455.png)
![3-[2-(anilinocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B3728457.png)

![N-(4-bromophenyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3728466.png)


![3-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B3728508.png)


![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3728532.png)
![2-hydroxy-5-methylbenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3728541.png)
